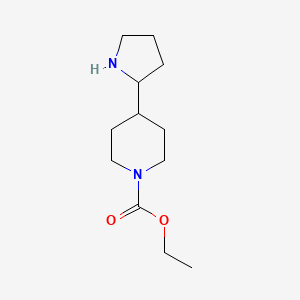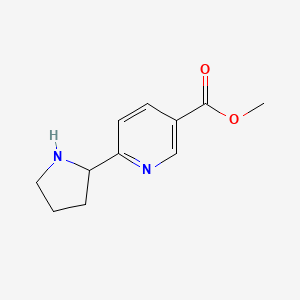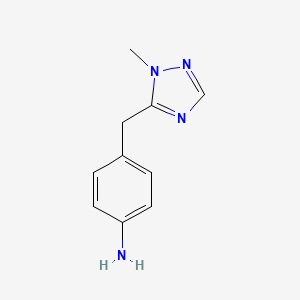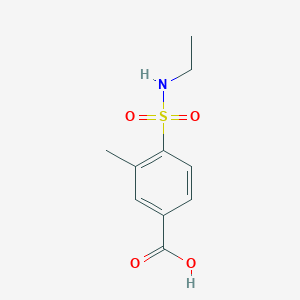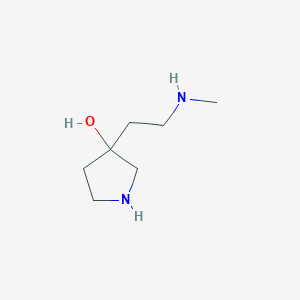
3-(2-(Methylamino)ethyl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(methylamino)ethyl]pyrrolidin-3-ol is a chemical compound that features a pyrrolidine ring substituted with a methylaminoethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(methylamino)ethyl]pyrrolidin-3-ol typically involves the reaction of pyrrolidine with methylamine and an appropriate alkylating agent. One common method involves the reductive amination of pyrrolidine with methylamine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction conditions often include a solvent like methanol or ethanol and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of 3-[2-(methylamino)ethyl]pyrrolidin-3-ol may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-[2-(methylamino)ethyl]pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides and hydroxylated derivatives.
Reduction: Secondary and tertiary amines.
Substitution: Various N-substituted pyrrolidines.
Scientific Research Applications
3-[2-(methylamino)ethyl]pyrrolidin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a neurotransmitter analog and its effects on biological systems.
Medicine: Explored for its potential therapeutic properties, including its role in drug development for neurological disorders.
Mechanism of Action
The mechanism of action of 3-[2-(methylamino)ethyl]pyrrolidin-3-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple cyclic amine with a similar structure but lacking the methylaminoethyl group.
N-methylpyrrolidine: Similar to pyrrolidine but with a methyl group attached to the nitrogen atom.
2-(methylamino)ethylamine: Contains the methylaminoethyl group but lacks the pyrrolidine ring.
Uniqueness
3-[2-(methylamino)ethyl]pyrrolidin-3-ol is unique due to the combination of the pyrrolidine ring and the methylaminoethyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H16N2O |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
3-[2-(methylamino)ethyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C7H16N2O/c1-8-4-2-7(10)3-5-9-6-7/h8-10H,2-6H2,1H3 |
InChI Key |
WJOKMCIEUDBPFS-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1(CCNC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


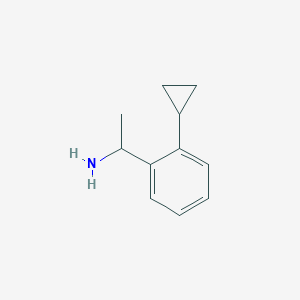
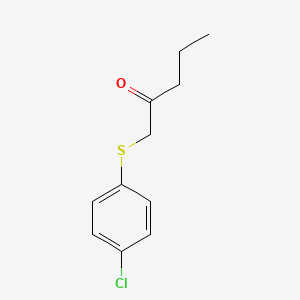
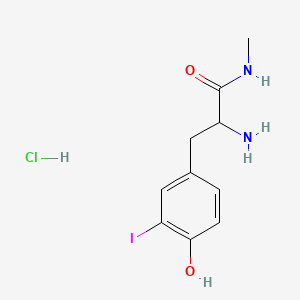
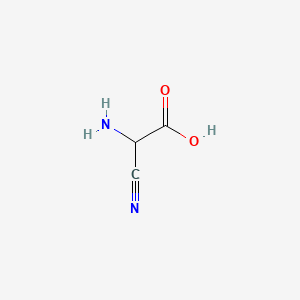
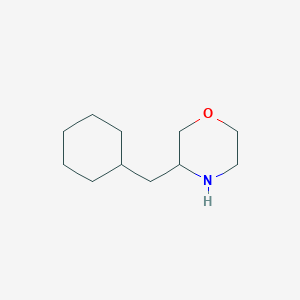
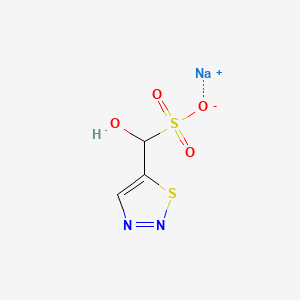
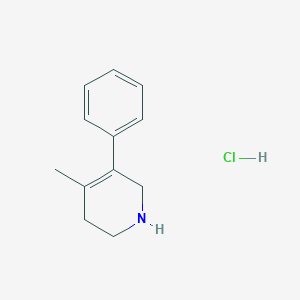

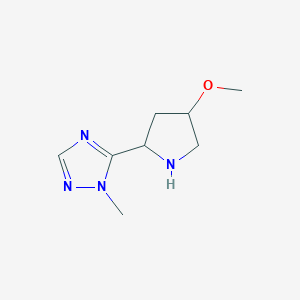
![2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-2-methylpropanoicacid](/img/structure/B13541402.png)
